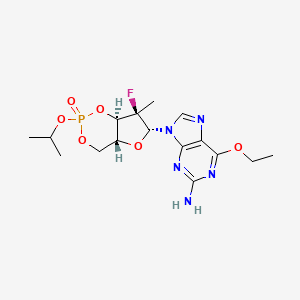
psi-352938
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSI-352938, also known as GS-0938 and PSI-938, is a HCV NS5B inhibitor potentially for the treatment of HCV infection . It acts as a novel cyclic phosphate prodrug of β-D-2’-deoxy-2’-α-fluoro-2’-β-C-methylguanosine-5’-monophosphate with potent anti-HCV activity .
Synthesis Analysis
The synthesis of PSI-352938 involves a diastereoselective synthesis of a key 1’-β-nucleoside intermediate via S(N)2 displacement of 1-α-bromo ribofuranose sugar with the potassium salt of 6-chloro-2-amino purine . The desired cis-Rp 3’,5’-cyclic phosphate construction was accomplished using isopropyl phosphorodichloridate .Molecular Structure Analysis
The molecular weight of PSI-352938 is 431.361 . The chemical formula is C16H23FN5O6P .Chemical Reactions Analysis
PSI-352938 and PSI-353661 are metabolized to the same active 5’-triphosphate, PSI-352666, which serves as an alternative substrate inhibitor of the NS5B RNA-dependent RNA polymerase during HCV replication .Physical And Chemical Properties Analysis
The molecular weight of PSI-352938 is 431.36 and the chemical formula is C16H23FN5O6P .Applications De Recherche Scientifique
Potent Anti-HCV Activity : PSI-352938 is a cyclic phosphate prodrug of β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine 5′-monophosphate, demonstrating potent activity against HCV in vitro. It effectively inhibits HCV replicon RNA synthesis and does not inhibit the replication of hepatitis B virus or human immunodeficiency virus. Its active metabolite, PSI-352666, inhibits the NS5B polymerase across various HCV genotypes without significantly affecting human DNA and RNA polymerases (Lam et al., 2011).
Stereoselective Synthesis for HCV Treatment : An efficient and scalable synthesis of PSI-352938 was developed to support its clinical development for HCV treatment. This synthesis process is significant for producing PSI-352938 on a large scale, essential for its potential use as a therapeutic agent (Reddy et al., 2011).
Metabolic Activation and Liver Targeting : The prodrug PSI-352938 must be metabolized to its active triphosphate form, PSI-352666, to inhibit the NS5B RNA-dependent RNA polymerase. Its metabolism involves cytochrome P450 (CYP) 3A4 and phosphodiesterases (PDEs) in the liver, making it an effective liver-targeted prodrug, which partly accounts for its potent antiviral activity observed clinically (Niu et al., 2012).
Novel Mechanism of Resistance : PSI-352938, along with PSI-353661, exhibits a unique resistance mechanism against HCV, requiring multiple mutations within replicon RNA. These compounds retain full activity against replicons containing certain substitutions that confer resistance to other nucleoside/nucleotide analogs (Lam et al., 2011).
Safety And Hazards
In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves .
Orientations Futures
Propriétés
IUPAC Name |
9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN5O6P/c1-5-24-13-10-12(20-15(18)21-13)22(7-19-10)14-16(4,17)11-9(26-14)6-25-29(23,28-11)27-8(2)3/h7-9,11,14H,5-6H2,1-4H3,(H2,18,20,21)/t9-,11-,14-,16-,29?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRFQJIRERYGTQ-UYISCHNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C3C(C4C(O3)COP(=O)(O4)OC(C)C)(C)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@]([C@H]4[C@H](O3)COP(=O)(O4)OC(C)C)(C)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN5O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
psi-352938 | |
CAS RN |
1231747-17-3 |
Source


|
| Record name | PSI-938 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231747173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

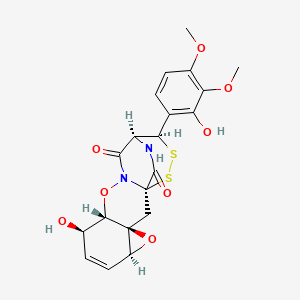
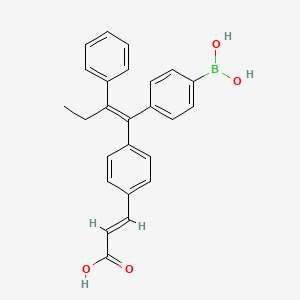
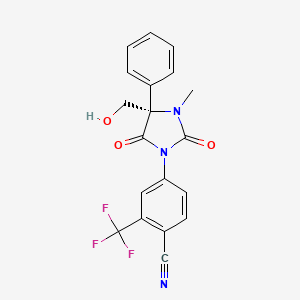
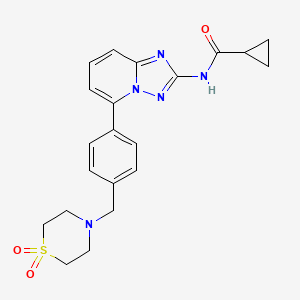
![4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B607655.png)
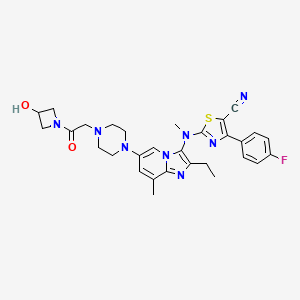
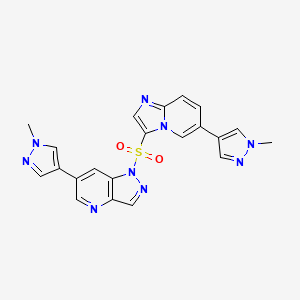

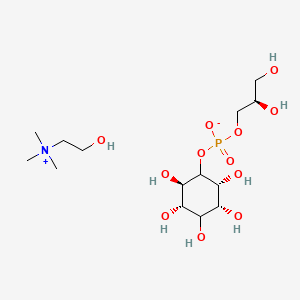
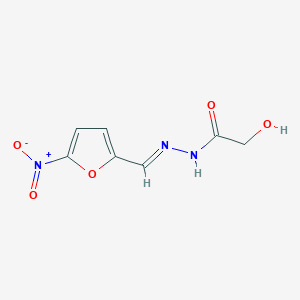

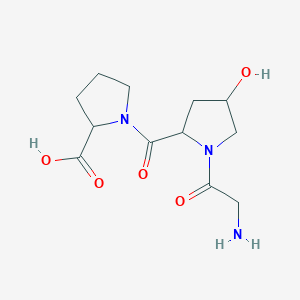
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B607671.png)
![1-{3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethan-1-one](/img/structure/B607672.png)